3,4,5-Trifluoroiodobenzene (CAS 170112-66-0) is a highly reactive, polyfluorinated aryl halide utilized primarily as a premium precursor for introducing the 3,4,5-trifluorophenyl motif in advanced materials and pharmaceuticals. Characterized by the strong electron-withdrawing effect of three adjacent fluorine atoms, it features a highly polarized carbon-iodine bond that exhibits superior oxidative addition kinetics in palladium-catalyzed cross-coupling reactions compared to its brominated analogs . Beyond its role in synthesis, its pronounced σ-hole makes it a potent halogen bond (XB) donor, driving its procurement for crystal engineering, liquid crystal formulation, and as a passivating additive in high-efficiency perovskite solar cells [1].
Substituting 3,4,5-trifluoroiodobenzene with the more common 3,4,5-trifluorobromobenzene often results in procurement inefficiencies due to the higher bond dissociation energy of the C-Br bond, which necessitates elevated reaction temperatures, higher catalyst loadings, or hazardous cryogenic Grignard steps to achieve comparable coupling yields . Furthermore, substituting with differently fluorinated iodobenzenes (such as 2,4,6-trifluoroiodobenzene or pentafluoroiodobenzene) fundamentally alters the molecule's steric profile and electronic dipole. In downstream applications like ferroelectric liquid crystals or perovskite passivation, these structural alterations disrupt optimal molecular packing, drastically reducing dielectric anisotropy and unpredictably altering the contact angle of the formulated films [1].
In the formulation of inverted perovskite solar cells, fluorinated iodobenzenes are utilized as additives to passivate surfaces and enhance moisture stability. A comparative study evaluating different degrees of fluorination demonstrated that the specific substitution pattern directly dictates the hydrophobicity of the resulting film. When 3,4,5-trifluoroiodobenzene (3F) was used as an additive, the passivated perovskite film exhibited a contact angle of 76.9°. This provided a distinct wetting profile compared to the mono-fluorinated 4-fluoroiodobenzene (79.4°) and the fully fluorinated pentafluoroiodobenzene (75.3°), allowing formulators to precisely balance defect passivation with optimal bottom-distribution of the additive [1].
| Evidence Dimension | Perovskite film contact angle (hydrophobicity) |
| Target Compound Data | 76.9° (with 3,4,5-trifluoroiodobenzene additive) |
| Comparator Or Baseline | 79.4° (4-fluoroiodobenzene) and 75.3° (pentafluoroiodobenzene) |
| Quantified Difference | 2.5° decrease vs 1F analog; 1.6° increase vs 5F analog |
| Conditions | Passivated FA0.85MA0.15I3 perovskite films |
Enables precise tuning of moisture resistance and additive distribution in solar cell manufacturing, preventing premature degradation while maintaining charge transport.
The utility of 3,4,5-trifluoroiodobenzene in supramolecular chemistry relies on its strong halogen bonding capabilities, driven by the electron-withdrawing effect of the three fluorine atoms which enlarge the iodine's σ-hole. Research assessing various iodoperfluorinated benzenes as XB donors against tributylphosphine oxide (Bu3PO) revealed that the specific 3,4,5-substitution pattern yields a distinct interaction energy and XB bond length compared to 2,6-difluoroiodobenzene or pentafluoroiodobenzene. This precise electronic tuning allows for the controlled aggregation of functionalized monolayer-protected gold nanoparticles, where utilizing the 3,4,5-trifluoro variant avoids the excessive steric hindrance of pentafluoroiodobenzene while providing stronger binding than mono- or di-fluorinated analogs [1].
| Evidence Dimension | Halogen bond donor strength (electrostatic potential of the σ-hole) |
| Target Compound Data | Intermediate-to-high σ-hole magnitude driven by synergistic meta/para fluorine effects |
| Comparator Or Baseline | Pentafluoroiodobenzene (maximum σ-hole but high steric bulk) and 2,6-difluoroiodobenzene (lower σ-hole) |
| Quantified Difference | Provides an optimal balance of strong interaction energy (ΔEint) without the complete ring deactivation or steric hindrance seen in perfluorinated analogs |
| Conditions | DFT calculations and NMR titration with tributylphosphine oxide (Bu3PO) |
Crucial for procurement in sensor development and crystal engineering where specific binding affinities, rather than just maximum interaction strength, are required for reversible molecular recognition.
For the industrial synthesis of complex fluorinated intermediates, 3,4,5-trifluoroiodobenzene is selected over 3,4,5-trifluorobromobenzene to bypass reactivity bottlenecks. The carbon-iodine bond undergoes oxidative addition with palladium catalysts significantly faster than the carbon-bromine bond. Consequently, industrial synthetic routes often deliberately convert 1-bromo-3,4,5-trifluorobenzene into 3,4,5-trifluoroiodobenzene via a Grignard intermediate (using Mg and I2) specifically to enable subsequent high-yield, mild-condition Suzuki or Heck couplings. Attempting direct coupling with the brominated baseline often results in incomplete conversion or requires aggressive heating that can degrade sensitive functional groups on the coupling partner .
| Evidence Dimension | Precursor viability for mild Pd-catalyzed cross-coupling |
| Target Compound Data | Direct coupling under mild conditions (high yield) |
| Comparator Or Baseline | 3,4,5-trifluorobromobenzene (requires prior Grignard conversion or harsh conditions) |
| Quantified Difference | Eliminates the need for cryogenic lithiation or high-temperature forcing conditions during the final coupling step |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Justifies the higher upfront cost of the iodo-precursor by reducing downstream catalyst loading, lowering energy costs, and improving final step yields in complex syntheses.
Used as the primary aryl halide for introducing the 3,4,5-trifluorophenyl group into DIO analogues, which is essential for achieving the high dielectric anisotropy required for ferroelectric nematic and smectic liquid crystal displays [1].
Procured as a fluorinated iodobenzene (FIB) additive to passivate the bottom interface of perovskite films, extending carrier lifetimes and tuning the hydrophobicity (contact angle) to improve ambient stability [2].
Utilized as a highly tunable halogen bond donor for functionalizing monolayer-protected gold nanoparticles, enabling specific molecular detection schemes via controlled aggregation [3].
Selected for late-stage Suzuki or Heck couplings where the 3,4,5-trifluorophenyl motif must be installed under mild conditions to preserve sensitive functional groups that would not survive the harsh conditions required for the brominated analog .
Irritant